N-(4-ethoxyphenyl)-2-hydroxyacetamide
Overview
Description
N-(4-ethoxyphenyl)-2-hydroxyacetamide is a chemical compound known for its analgesic and antipyretic properties. It is structurally related to phenacetin, a compound that was widely used as a pain reliever and fever reducer before being withdrawn from the market due to safety concerns . The compound has a molecular formula of C10H13NO3 and a molar mass of 195.22 g/mol.
Mechanism of Action
Target of Action
N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .
Mode of Action
This compound exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .
Pharmacokinetics
Usually, this compound’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .
Result of Action
The primary result of this compound’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-hydroxyacetamide can be achieved through the Williamson ether synthesis. This involves the reaction of 4-ethoxyphenol with ethyl iodide in the presence of a base such as potassium carbonate. The resulting product is then reacted with acetic anhydride to form the final compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving recrystallization from water to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, to form different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Various reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the ethoxy group.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its analgesic and antipyretic effects.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in pain management and fever reduction.
Comparison with Similar Compounds
Phenacetin: An analgesic and antipyretic compound with a similar structure but withdrawn from the market due to safety concerns.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar mechanism of action but a different safety profile.
Aspirin: Another analgesic and antipyretic that also has anti-inflammatory properties.
Uniqueness: N-(4-ethoxyphenyl)-2-hydroxyacetamide is unique in its specific structural modifications, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUHYRDNSIRHHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177041 | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22521-79-5 | |
Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenacetinol [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenacetinol [INN:DCF] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENACETINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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